D,L-7-Aza-3-indolylglycine
CAS No.: 1052209-51-4
Cat. No.: VC20746490
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1052209-51-4 |
---|---|
Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 g/mol |
IUPAC Name | 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
Standard InChI | InChI=1S/C9H9N3O2/c10-7(9(13)14)6-4-12-8-5(6)2-1-3-11-8/h1-4,7H,10H2,(H,11,12)(H,13,14) |
Standard InChI Key | JAOJSANZQPPJLZ-UHFFFAOYSA-N |
Isomeric SMILES | C1=CNC2=NC=C(C2=C1)C(C(=O)O)N |
SMILES | C1=CC2=C(NC=C2C(C(=O)O)N)N=C1 |
Canonical SMILES | C1=CC2=C(NC=C2C(C(=O)O)N)N=C1 |
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride (CAS 1219429-37-4) is a synthetic 7-azaindole derivative with emerging significance in medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules characterized by a pyrrolopyridine core, which enables unique interactions with biological targets. Below is a structured analysis of its properties and research relevance.
Research Applications in Therapeutics
7-Azaindole derivatives are extensively studied for their pharmacological potential. While direct data on D,L-7-Aza-3-indolylglycine is limited, structurally related compounds highlight its possible applications:
Anticancer Activity
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PI3Kγ Inhibition: 7-Azaindole-based inhibitors (e.g., compound 28) exhibit potent activity against phosphoinositide 3-kinase γ (IC₅₀ = 0.040 μM) with >300-fold selectivity over other PI3K isoforms, making them promising for immuno-oncology .
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Kinase Modulation: Analogous compounds inhibit cyclin-dependent kinases (CDK2/CDK9) and PIM2 kinase, showing efficacy in triple-negative breast cancer models .
Neuroprotection and Anti-Inflammation
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The 7-azaindole derivative URMC-099 inhibits MLK3 and LRRK2 kinases, reducing neuroinflammation in HIV-associated neurocognitive disorders .
Metabolic Disorders
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6-Azaindole derivatives like GNF2133 promote β-cell proliferation and insulin secretion, suggesting utility in type 1 diabetes treatment .
Mechanism of Action
The biological activity of 7-azaindole derivatives often involves:
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Kinase Inhibition: Hydrogen bonding with catalytic sites (e.g., Val882 in PI3Kγ) enhances selectivity .
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Receptor Modulation: Structural analogs interact with glycine and serotonin receptors, influencing neurotransmission and cellular signaling .
Comparative Analysis with Related Compounds
Future Directions
Ongoing research aims to:
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